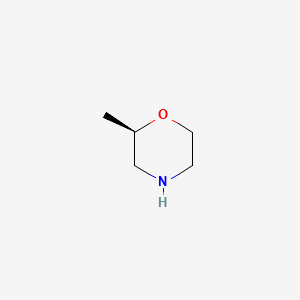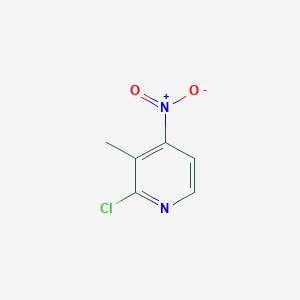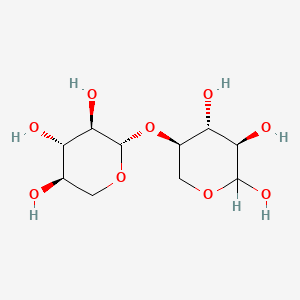
Xylobiose
Descripción general
Descripción
Xylobiose is a disaccharide of xylose monomers with a beta-1,4-bond between them . It can be regarded as the shortest and simplest xylan, a member of the hemicellulose family of molecules that interact with cellulose and lignin in plants .
Synthesis Analysis
This compound is usually produced from xylan by enzymatic hydrolysis . Xylo-oligosaccharides prepared by enzymatic hydrolysis from xylan were analyzed by thin-layer chromatography and high-pressure liquid chromatography . Furthermore, xylose, this compound, and xylotriose were separated by silica gel column chromatography .Molecular Structure Analysis
This compound’s molecular structure was modeled using the same density functional theory (DFT) quantum mechanics approach used previously for cellobiose, with both vacuum and solvated models . The region of lowest energy for the solvated model accommodates the experimentally observed left-handed, threefold helical shape of xylan hydrate as well as most di- and oligosaccharide structures from the Cambridge Structural Database and the Protein Data Bank .Chemical Reactions Analysis
The expression of key genes involved in perception, defense, and cell wall remodeling was observed after this compound treatment .Physical And Chemical Properties Analysis
This compound exhibits some specific physicochemical properties such as excellent water solubility and high-temperature resistance . It also has a variety of functional biological activities including anti-inflammation, antioxidative, antitumor, antimicrobial properties .Aplicaciones Científicas De Investigación
Obesity and Metabolic Dysregulation
Xylobiose (XB), an alternative sweetener and a major component of xylo-oligosaccharide, has been studied for its potential therapeutic effects on obesity and associated metabolic disorders. A study found that XB supplementation in a high-fat diet significantly reduced body weight, fat and liver weights, fasting blood glucose, and blood lipid levels in mice. Additionally, it improved levels of leptin and adipokine, down-regulated lipogenic and adipogenic genes in mesenteric fat and liver, and reduced pro-inflammatory cytokines and other obesity-related metabolic disorders (Lim et al., 2018).
Enzyme Activity and this compound Production
Research on xylanase enzymes, which convert xylan into this compound, highlights the importance of certain amino acid residues for enzyme activity and this compound production. For instance, the xylanase AfxynA from Aspergillus fumigatus has been shown to hydrolyze xylooligosaccharides mainly into this compound. Mutations in key amino acid residues led to a reduced proportion of this compound production, emphasizing the significance of these residues for enzymatic activity (Yang et al., 2015).
Structural Insights from Crystallography
The structural analysis of xylobiohydrolase enzymes, which release this compound as a primary product, provides insights into the enzyme's high specificity. The first crystallographic structure models of a xylobiohydrolase from Acetivibrio clariflavus, including apo and this compound-bound forms, reveal how the enzyme achieves its specificity for this compound production. These structures help understand the molecular basis of this compound production in certain bacterial enzymes (St John et al., 2022).
This compound as a Prebiotic Sugar
This compound's application in the food and prebiotic industries is notable due to its prebiotic properties. Studies have explored efficient production methods for high-purity this compound, which could significantly benefit the food and prebiotic industries. For example, the β-xylosidase reaction and purification methods have been developed to produce this compound from xylose with high efficiency and purity (Park et al., 2017).
Role in Diabetes and Dyslipidemia Management
This compound has shown potential in ameliorating diabetes-related metabolic changes. In a study involving db/db mice, XB supplementation improved glucose tolerance, reduced levels of fasting blood glucose, insulin, and lipid profiles, and regulated the expression of lipogenic genes in the liver. These findings suggest that XB could be beneficial in managing type 2 diabetes and associated dyslipidemias (Lim et al., 2016).
Sensory Characteristics of this compound
Research on the sensory characteristics of this compound has contributed to understanding its potential as a low-calorie sweetener. Studies have examined its relative sweetness and sensory profile, finding that its sweetness is less intense than sucrose, and it has unique flavor characteristics. These findings are valuable for food industry applications where this compound could be used as a sweetener or sucrose complement (Park et al., 2017).
This compound in Food Industry
This compound's physicochemical properties, extraction methods, and applications in the food industry have been summarized in research. Its roles, such as enhancing the flavor of food and acting as a bifidus factor, make it a versatile ingredient in food production (Li-ping, 2011).
Mecanismo De Acción
Target of Action
Xylobiose, a type of xylo-oligosaccharide (XOS), primarily targets plant cell wall receptors and gut proteins . These targets perceive this compound as a damage-associated molecular pattern (DAMP), which can alter immunity and cell wall composition . In the human gut, this compound interacts with proteins such as xylosidase and xylulokinase .
Mode of Action
This compound interacts with its targets to trigger immune responses and alter cell wall composition . For instance, in plants like Arabidopsis, this compound treatment significantly triggers the generation of reactive oxygen species (ROS), activates MAPK protein phosphorylation, and induces callose deposition . In the human gut, this compound is recognized by gut proteins, leading to various health benefits .
Biochemical Pathways
This compound affects several biochemical pathways. In plants, it triggers the plant-triggered immunity (PTI) response, alters cell wall polysaccharide composition, and influences growth hormone levels . In the human gut, this compound is involved in the metabolism of xylose, a major component of lignocellulosic hydrolysates . Xylose metabolism involves various xylanolytic enzymes, among which β-xylosidases play a crucial role .
Pharmacokinetics
It’s known that this compound is a non-digestible oligosaccharide
Result of Action
The action of this compound results in molecular and cellular effects. In plants, it triggers the generation of ROS, activates protein phosphorylation, and induces changes in cell wall composition . In the human gut, this compound positively affects health by interacting with gut proteins, boosting the immune system, increasing the absorption of minerals, and reducing the risk of colorectal cancer .
Action Environment
Environmental factors can influence the action of this compound. For instance, the composition of the microbiota in the human gut, which can be influenced by factors such as diet and drugs, can affect how this compound is utilized . In plants, the presence of other molecular patterns can enhance the response triggered by this compound .
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the person should be moved to fresh air and given oxygen if breathing is difficult . If it comes into contact with skin or eyes, it should be washed off with plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1,4-D-Xylobiose plays a significant role in biochemical reactions. It is a product of the hydrolysis of xylan by xylanases . The enzymes Endo-1,4-beta-xylanase B (XynB) from Lactobacillus brevis and beta-D-xylosidase (Xyl3) from Bifidobacterium adolescentis have been identified to interact with 1,4-D-Xylobiose . These enzymes specifically cleave the β-1,4 linkage of xylan to yield 1,4-D-Xylobiose .
Cellular Effects
The effects of 1,4-D-Xylobiose on cells are largely related to its role as a prebiotic. It has been shown to have beneficial effects on human health by interacting with gut proteins . In addition, 1,4-D-Xylobiose has been suggested to have anticancer effects, mediated via the modulation of glutathione homeostasis and TLR4 signaling, which impact cellular redox status .
Molecular Mechanism
The molecular mechanism of 1,4-D-Xylobiose involves its interaction with enzymes like XynB and Xyl3. These enzymes bind to 1,4-D-Xylobiose, leading to the cleavage of the β-1,4 linkage of xylan . This interaction is stabilized by several hydrogen bonds .
Temporal Effects in Laboratory Settings
It is known that the hydrolysis of xylan to 1,4-D-Xylobiose by xylanases is a time-dependent process .
Dosage Effects in Animal Models
It has been suggested that xylooligosaccharides, including 1,4-D-Xylobiose, may improve the growth performance of animals in a dose-dependent manner .
Metabolic Pathways
1,4-D-Xylobiose is involved in the metabolic pathway of xylan degradation. The enzymes XynB and Xyl3 play crucial roles in this pathway, facilitating the hydrolysis of xylan to 1,4-D-Xylobiose .
Transport and Distribution
It is known that certain transporters, such as ST16 from Trichoderma virens, can transport 1,4-D-Xylobiose .
Subcellular Localization
Given its role in biochemical reactions and its interactions with enzymes like XynB and Xyl3, it is likely that 1,4-D-Xylobiose is localized in the areas of the cell where these enzymes are present .
Propiedades
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O9/c11-3-1-18-10(8(15)5(3)12)19-4-2-17-9(16)7(14)6(4)13/h3-16H,1-2H2/t3-,4-,5+,6+,7-,8-,9?,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKSQQRKHFMLI-WSNPFVOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




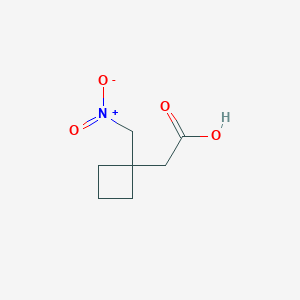
![3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B3043197.png)

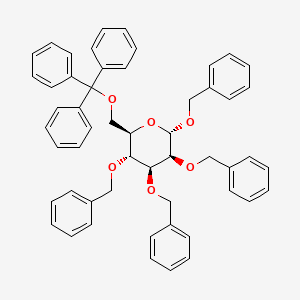
![1-[2-(1-Piperidyl)phenyl]ethanol](/img/structure/B3043201.png)
![2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione](/img/structure/B3043203.png)
![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B3043205.png)



